molecular formula C13H23NO B4960255 2-cyclohexyl-N-cyclopentylacetamide

2-cyclohexyl-N-cyclopentylacetamide

Cat. No.: B4960255
M. Wt: 209.33 g/mol
InChI Key: LVFLIHKXGKGQSF-UHFFFAOYSA-N
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Description

These compounds often exhibit unique stereochemical and physicochemical behaviors due to the steric and electronic effects of their substituents .

Properties

IUPAC Name

2-cyclohexyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-13(14-12-8-4-5-9-12)10-11-6-2-1-3-7-11/h11-12H,1-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFLIHKXGKGQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-cyclopentylacetamide typically involves the reaction of cyclohexylamine with cyclopentylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclohexylamine+Cyclopentylacetyl chlorideThis compound+HCl\text{Cyclohexylamine} + \text{Cyclopentylacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+Cyclopentylacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

2-Cyclohexyl-N-cyclopentylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
N-Cyclohexylacetamide C₈H₁₅NO 141.21 Cyclohexyl, acetyl Simple acetamide; low steric hindrance
2-Phenyl-N-{2-[(2-phenylacetyl)amino]cyclohexyl}acetamide C₂₂H₂₆N₂O₂ 350.45 Phenyl, cyclohexyl, acetyl Branched structure; high lipophilicity
2-(2-Chlorophenyl)-N-cyclohexyl-2-oxoacetamide C₁₄H₁₆ClNO₂ 265.74 2-Chlorophenyl, cyclohexyl, ketone Electron-withdrawing Cl; crystallized
2-[(2-Cyanophenyl)amino]-N-cyclopentylacetamide C₁₄H₁₇N₃O 243.30 2-Cyanophenyl, cyclopentyl Polar cyano group; compact ring system
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide C₁₄H₁₉ClN₂O 266.77 2-Chlorophenyl, cyclohexyl Chlorine enhances reactivity

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl in , CN in ) increases polarity and may enhance binding to biological targets. In contrast, phenyl or cycloalkyl groups (e.g., ) contribute to lipophilicity, affecting membrane permeability.
  • For example, cyclohexyl derivatives like N-cyclohexylacetamide adopt chair conformations, minimizing steric clashes.
  • Crystallographic Data : 2-(2-Chlorophenyl)-N-cyclohexyl-2-oxoacetamide () was characterized via single-crystal X-ray diffraction (R factor = 0.051), confirming planar amide geometry and intermolecular hydrogen bonding.

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